Vorolanib

Vue d'ensemble

Description

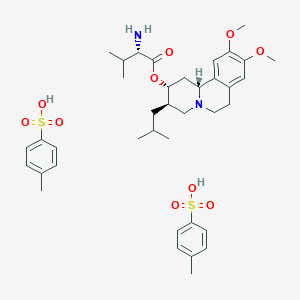

Vorolanib, also known as CM082, is a multi-targeted tyrosine kinase receptor inhibitor . It is an orally administered compound that provides intermittent inhibition of angiogenesis with once-daily dosing . It effectively inhibits the activity of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and FMS-like tyrosine kinase-3 (FLT-3) receptors .

Synthesis Analysis

An economical and practical process for Vorolanib has been developed, which exhibits low cost, high yield, simple post-treatment, and environmental protection based on extensive investigations into synthesis methods (raw materials, temperature, coupling reagent, solvent, reaction time, post-treatment, etc.) .

Molecular Structure Analysis

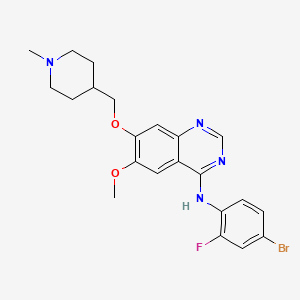

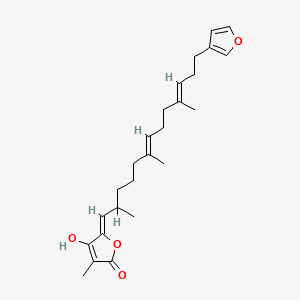

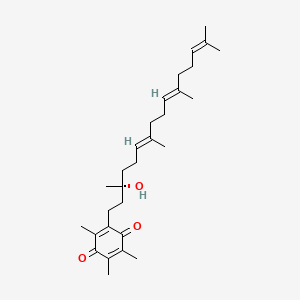

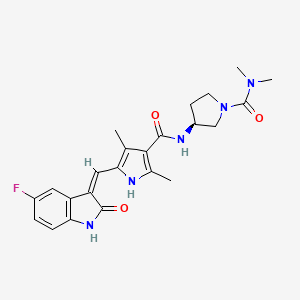

The molecular formula of Vorolanib is C23H26FN5O3 . It belongs to the class of organic compounds known as indolines .

Chemical Reactions Analysis

Vorolanib has a short half-life and limited tissue accumulation . It has been shown to reduce choroidal neovascularization in rats .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

1. Treatment of Advanced Solid Tumors

- Methods of Application : Patients received increasing doses of oral vorolanib (50-250 mg once daily) in cycles of four weeks for up to one year . The severity and type of adverse drug reactions (ADRs) were assessed using the Common Terminology Criteria for Adverse Events version 4.0 .

- Results : No dose-limiting toxicity occurred during dose escalation (50-250 mg). The most common ADRs were hair color changes, fatigue, portal hypertension, hypertriglyceridemia, and proteinuria . The patients treated with 200 mg and 100 mg (once daily) showed an objective response rate of 22.2% and 5.9%, respectively .

2. Treatment of Neovascular (Wet) Age-Related Macular Degeneration

- Methods of Application : The study involved escalating doses of vorolanib (25, 50, 75 and 100 mg) administered to participants with neovascular age-related macular degeneration .

- Results : Anatomical and visual improvements in participants were achieved without any vorolanib-related ocular adverse events .

3. Treatment of Advanced Renal Cell Cancer

- Application Summary : Vorolanib has demonstrated promising safety and efficacy in combination with everolimus in a phase 1 study in patients with advanced renal cell cancer .

- Methods of Application : The specific methods of application or experimental procedures for this study are not detailed in the source .

- Results : The specific results or outcomes obtained from this study are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIOJWCYOHBUJS-HAKPAVFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vorolanib | |

CAS RN |

1013920-15-4 | |

| Record name | Vorolanib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorolanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VOROLANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.